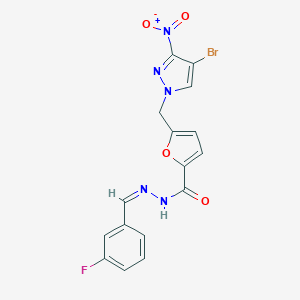![molecular formula C25H30N4O5S B269728 N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-3-[2-(4-morpholinyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B269728.png)
N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-3-[2-(4-morpholinyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-3-[2-(4-morpholinyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound is also known by its chemical formula, C25H30N4O5S, and is commonly referred to as MTB-1.
Mechanism of Action
MTB-1 exerts its therapeutic effects by inhibiting specific enzymes and pathways involved in disease progression. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
MTB-1 has been shown to have various biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to reduce tumor growth by inhibiting angiogenesis, the process of blood vessel formation that supports tumor growth.
Advantages and Limitations for Lab Experiments
MTB-1 has several advantages for use in laboratory experiments. The compound is stable and can be easily synthesized, making it readily available for research purposes. It also has a low toxicity profile, which allows for the use of higher concentrations in experiments. However, the compound has limitations in terms of its solubility, which can affect its bioavailability and efficacy in vivo.
Future Directions
Further research is needed to fully understand the potential therapeutic applications of MTB-1. Future studies could focus on investigating the compound's efficacy in treating specific diseases, such as cancer and tuberculosis. The development of novel formulations and delivery methods could also improve the bioavailability and efficacy of the compound in vivo. Additionally, the compound's mechanism of action could be further elucidated to identify potential targets for drug development.
Synthesis Methods
MTB-1 can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the use of reagents such as 4-methoxybenzaldehyde, morpholine, and thiosemicarbazide. The reaction is carried out under specific conditions, including the use of solvents and catalysts, to yield the desired product.
Scientific Research Applications
MTB-1 has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been investigated for its potential to treat various diseases, including cancer, tuberculosis, and diabetes.
properties
Molecular Formula |
C25H30N4O5S |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-methoxyphenyl)imino-3-(2-morpholin-4-ylethyl)-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C25H30N4O5S/c1-32-20-7-3-18(4-8-20)26-24(31)22-17-23(30)29(12-11-28-13-15-34-16-14-28)25(35-22)27-19-5-9-21(33-2)10-6-19/h3-10,22H,11-17H2,1-2H3,(H,26,31) |
InChI Key |
RDRBSFWZTUVROA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CCN4CCOCC4 |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CCN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether](/img/structure/B269646.png)
![5-(3-Bromophenyl)-2-furaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone](/img/structure/B269647.png)
![1-(3-bromophenyl)-5-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B269648.png)
![6-Amino-3-{[(4-cyano-3,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B269658.png)
![N-[4-(dimethylamino)benzyl]-N'-(4-ethoxyphenyl)-N-(2-furylmethyl)thiourea](/img/structure/B269660.png)
methanone](/img/structure/B269661.png)
![3-[(4-methoxyphenoxy)methyl]-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B269663.png)
![1-[4-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B269664.png)
![butyl 4-[({[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate](/img/structure/B269666.png)
![ethyl 4-[({[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}carbothioyl)amino]benzoate](/img/structure/B269669.png)
![N-(4-{N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B269670.png)
![N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide](/img/structure/B269672.png)

![N-(4-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B269674.png)